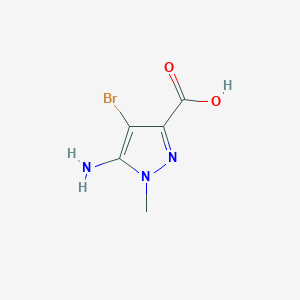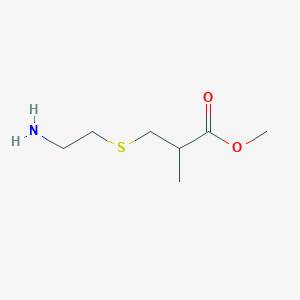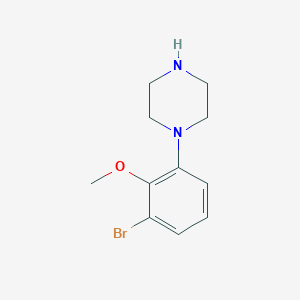
2-(2-Methoxyethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound, this compound, features a methoxyethyl group attached to the second carbon of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl methyl ether with thiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of various thiophene compounds. This method employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)thiophene and its derivatives often involves interactions with specific molecular targets. For instance, thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The presence of functional groups like methoxy and ethyl enhances the compound’s ability to bind to these enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
2-Ethylthiophene: A thiophene derivative with an ethyl group at the 2-position.
Comparison: 2-(2-Methoxyethyl)thiophene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to simpler thiophene derivatives, this compound offers greater versatility in synthetic applications and potential biological activities .
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(2-methoxyethyl)thiophene |
InChI |
InChI=1S/C7H10OS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
VOOZLIFEPFLSBM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)

![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)




![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)




